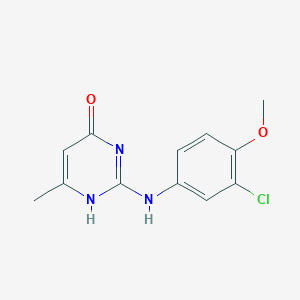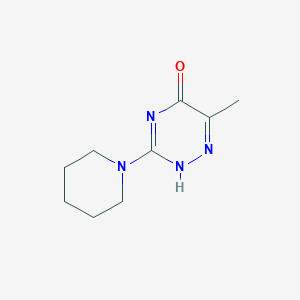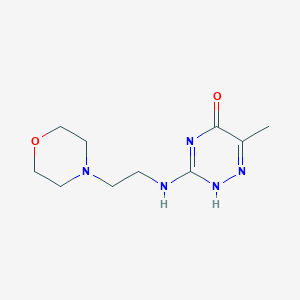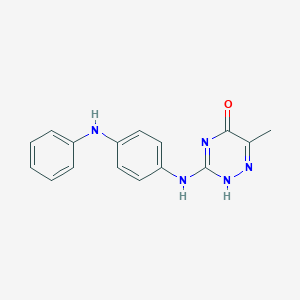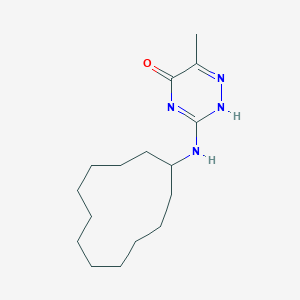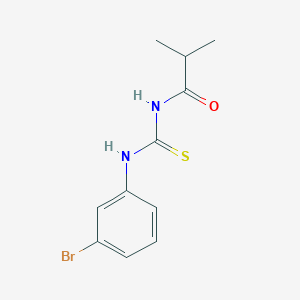
N-(3-bromophenyl)-N'-isobutyrylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-N'-isobutyrylthiourea, also known as BrPBITU, is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential use in medicinal chemistry and drug discovery. BrPBITU has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea is not fully understood. However, it has been suggested that N-(3-bromophenyl)-N'-isobutyrylthiourea inhibits the activity of certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in cancer cell growth and proliferation. HDACs are known to regulate gene expression by removing acetyl groups from histones, which can lead to the activation of oncogenes and the repression of tumor suppressor genes. N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to inhibit the activity of HDACs, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and physiological effects:
N-(3-bromophenyl)-N'-isobutyrylthiourea has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a common mechanism of action for many anti-cancer drugs. N-(3-bromophenyl)-N'-isobutyrylthiourea has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. Moreover, N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to inhibit the replication of HIV and HCV, which are major causes of morbidity and mortality worldwide.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-bromophenyl)-N'-isobutyrylthiourea is its ease of synthesis. N-(3-bromophenyl)-N'-isobutyrylthiourea can be synthesized using a simple one-pot reaction, which makes it a cost-effective compound for laboratory experiments. Moreover, N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to exhibit various biological activities, which makes it a promising lead compound for the development of new anti-cancer and anti-viral drugs. However, there are also some limitations associated with N-(3-bromophenyl)-N'-isobutyrylthiourea. For instance, the mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea is not fully understood, which makes it difficult to optimize its biological activity. Moreover, N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to exhibit toxicity in some cell lines, which may limit its potential use in vivo.
Future Directions
There are several future directions for the research on N-(3-bromophenyl)-N'-isobutyrylthiourea. First, further studies are needed to elucidate the mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea. This will help to optimize its biological activity and improve its potential use in drug discovery. Second, more studies are needed to evaluate the toxicity and safety of N-(3-bromophenyl)-N'-isobutyrylthiourea in vivo. This will help to determine its potential use as a therapeutic agent. Third, more studies are needed to evaluate the efficacy of N-(3-bromophenyl)-N'-isobutyrylthiourea in animal models of cancer and viral infections. This will help to determine its potential use as a lead compound for the development of new anti-cancer and anti-viral drugs.
Conclusion:
In conclusion, N-(3-bromophenyl)-N'-isobutyrylthiourea is a promising compound for medicinal chemistry and drug discovery. It has been extensively studied for its potential use in anti-cancer and anti-viral therapy. N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Further research is needed to elucidate the mechanism of action of N-(3-bromophenyl)-N'-isobutyrylthiourea and evaluate its potential use as a therapeutic agent.
Synthesis Methods
N-(3-bromophenyl)-N'-isobutyrylthiourea can be synthesized using a simple one-pot reaction between 3-bromophenyl isocyanate and isobutyrylthiourea. The reaction is carried out in anhydrous toluene under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure N-(3-bromophenyl)-N'-isobutyrylthiourea.
Scientific Research Applications
N-(3-bromophenyl)-N'-isobutyrylthiourea has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(3-bromophenyl)-N'-isobutyrylthiourea has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been reported to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). N-(3-bromophenyl)-N'-isobutyrylthiourea has been suggested as a potential lead compound for the development of new anti-cancer and anti-viral drugs.
properties
Product Name |
N-(3-bromophenyl)-N'-isobutyrylthiourea |
|---|---|
Molecular Formula |
C11H13BrN2OS |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
N-[(3-bromophenyl)carbamothioyl]-2-methylpropanamide |
InChI |
InChI=1S/C11H13BrN2OS/c1-7(2)10(15)14-11(16)13-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H2,13,14,15,16) |
InChI Key |
ZGMSGQZLTBBYPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254594.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)
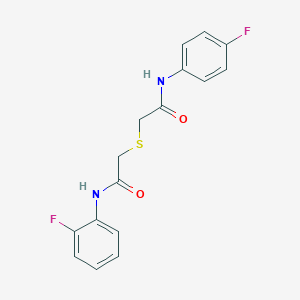
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
